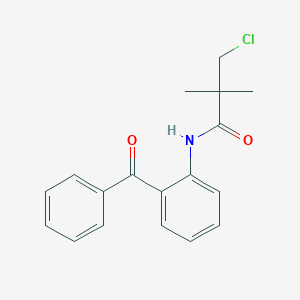

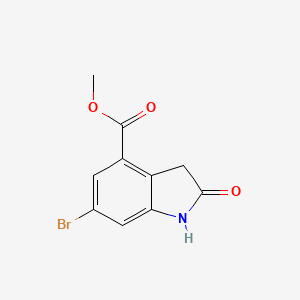

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of benzodiazepines from aminobenzophenones has been reported . The first step of the synthesis consisted in the formation of N-(2-benzoylphenyl)-2-bromoacetamides, directly starting from the unprotected 2-amino-benzophenone .Molecular Structure Analysis

The molecular structure of related compounds such as “N-(2-benzoylphenyl)oxalamate” has been investigated using Density Functional Theory (DFT). The geometry of these compounds was optimized .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the properties of “N-(2-benzoylphenyl)-2-bromoacetamide” include a molecular formula of C15H12BrNO2, an average mass of 318.165 Da, and a monoisotopic mass of 317.005127 Da .Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bond Analysis

This compound has been used to study the formation of three-centered hydrogen bonds (O∙∙∙H∙∙∙O) in solid-state structures and solution thermodynamics . The research provides insights into the energetics associated with intramolecular hydrogen bonding, which is crucial for understanding molecular recognition processes.

Synthesis of Benzodiazepines

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide serves as a precursor in the synthesis of various benzodiazepines . Benzodiazepines are significant due to their wide spectrum of pharmacological effects, including use as anxiolytics, hypnotics, and antiproliferative agents against cellular tumors.

Development of Crystal Networks

The benzoyl group in the compound contributes to the development of one-dimensional and two-dimensional crystal networks through C–H∙∙∙A (A = O, π) and dipolar C=O∙∙∙A (A = CO, π) interactions . This application is essential in the field of crystal engineering and designing materials with specific properties.

Proton Mobility Studies

Research involving N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide has also focused on proton mobility . Understanding proton mobility is vital for various fields, including fuel cell technology and enzymatic reactions.

Steric Effects on Molecular Structure

The compound has been utilized to demonstrate how steric constraints can be overcome by three-center hydrogen bonding . This is particularly relevant in the design of molecules with specific functional groups that may otherwise be hindered by steric effects.

Solvent Effects on Chemical Shifts

Studies have used this compound to establish the solvent effect on the chemical shift of protons involved in hydrogen bonding . This research is important for NMR spectroscopy, which is widely used in chemical analysis and structure determination.

Safety and Hazards

Direcciones Futuras

Future research could focus on further understanding the synthesis, properties, and potential applications of “N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide” and related compounds. This could include investigating their potential use in pharmaceuticals, given the pharmacological effects of related compounds such as benzodiazepines .

Mecanismo De Acción

Target of Action

Related compounds such as n-(2-benzoylphenyl)-l-tyrosine derivatives have been identified as potent and selective pparγ (peroxisome proliferator-activated receptor gamma) agonists . PPARγ is a nuclear hormone receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .

Mode of Action

This activation can result in the transcription of specific genes that regulate lipid metabolism, glucose homeostasis, and adipocyte differentiation .

Biochemical Pathways

Pparγ agonists generally influence lipid metabolism and glucose homeostasis pathways . They can enhance insulin sensitivity, regulate lipid metabolism, and promote adipocyte differentiation .

Pharmacokinetics

Related compounds such as n-(2-benzoylphenyl)-l-tyrosine derivatives have been studied for their pharmacokinetic properties . These compounds are absorbed rapidly and extensively metabolized prior to excretion, with urine being the major route of excretion .

Result of Action

Pparγ agonists generally have anti-diabetic and anti-hyperlipidemic effects . They can reduce elevated plasma triglycerides levels and increase high-density lipoprotein-cholesterol levels .

Propiedades

IUPAC Name |

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-18(2,12-19)17(22)20-15-11-7-6-10-14(15)16(21)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYAEWPZWRUUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)